3-Amino-2-(4-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a colorless to white crystalline powder that is soluble in water and ethanol. This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry, particularly in the synthesis of β-blockers and other drugs .
Preparation Methods
The preparation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol can be carried out through several synthetic routes. One common method involves the following steps :
Reaction of p-methoxyacetophenone with nitropropane: This reaction generates p-methoxyphenylnitropropane.
Reduction of the nitro compound: In the presence of hydrogen, the nitro compound is reduced to the amino compound, this compound.
Chemical Reactions Analysis
3-Amino-2-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-(4-methoxyphenyl)propan-1-ol has a wide range of scientific research applications:
Biology: In biological research, it is used to study the effects of β-blockers and other related compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In the pharmaceutical context, it acts as an intermediate in the synthesis of β-blockers, which function by blocking β-adrenergic receptors. This inhibition prevents the activation of adenylyl cyclase, reducing the levels of cyclic AMP (cAMP) and ultimately leading to decreased heart rate and blood pressure .
Comparison with Similar Compounds
3-Amino-2-(4-methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
- 3-Amino-3-(4-isopropylphenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-2-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
AIUMLVPEWKKZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.